molecular formula C15H18ClN5O B2978650 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide CAS No. 1448029-19-3

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide

Cat. No.: B2978650
CAS No.: 1448029-19-3
M. Wt: 319.79
InChI Key: WPQHXEZUNIYFHU-UHFFFAOYSA-N
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Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide (CAS 1448029-19-3) is a chemical compound with the molecular formula C15H18ClN5O and a molecular weight of 319.79 g/mol . It features a pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Pyrimidine and related pyridodipyrimidine heterocycles are of significant research interest due to their potential as key structural components in developing therapeutic agents. These compounds are frequently investigated for a range of pharmacological applications, including as inhibitors of various enzymes and receptors . The specific substitution pattern on the pyrimidine ring, with dual dimethylamino groups, may influence the molecule's electronic properties and its ability to interact with biological targets. Such substituted pyrimidine derivatives are often explored in drug discovery campaigns for their potential cytotoxic, antimicrobial, or modulator activities on specific biological pathways . Researchers utilize this compound strictly for laboratory research purposes. It is supplied with the guarantee of high purity and is intended for use in chemical synthesis, analytical reference standards, and preliminary biological screening assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c1-20(2)13-12(9-17-15(19-13)21(3)4)18-14(22)10-7-5-6-8-11(10)16/h5-9H,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQHXEZUNIYFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide typically involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

(a) N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide (CAS 1448059-96-8)
  • Molecular Formula : C₁₅H₁₇F₂N₅O
  • Molecular Weight : 321.33 g/mol
  • Key Differences : Replaces the 2-chloro substituent with 2,4-difluoro groups on the benzamide. Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability and alter receptor affinity compared to chlorine.
(b) 2-Chloro-N-[2-(dimethylamino)pyrimidin-5-YL]benzamide (CAS 1421523-97-8)
  • Molecular Formula : C₁₃H₁₃ClN₄O
  • Molecular Weight : 276.72 g/mol
  • Key Differences: Lacks the second dimethylamino group at position 4 of the pyrimidine.

Functional Group Replacements

(a) N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide
  • Molecular Formula : C₁₈H₂₁N₅O₂S
  • Molecular Weight : 371.46 g/mol (calculated from )
  • Key Differences : Replaces the benzamide group with a naphthalene sulfonamide. The sulfonamide moiety introduces hydrogen-bonding capacity, while the naphthalene ring increases hydrophobicity, likely altering pharmacokinetic properties.
(b) Quinoline-Based Analogs (e.g., Example 86 in )
  • Example Compound: N-(2-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide
  • Molecular Weight : 634 g/mol (MS data from )
  • Such complexity may enhance anticancer or antimicrobial activity but reduce solubility.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide (Target) C₁₅H₁₇ClN₅O* ~321–322* 2,4-(NMe₂)₂-pyrimidine; 2-Cl-benzamide
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide C₁₅H₁₇F₂N₅O 321.33 2,4-F₂-benzamide
2-Chloro-N-[2-(dimethylamino)pyrimidin-5-YL]benzamide C₁₃H₁₃ClN₄O 276.72 2-(NMe₂)-pyrimidine; 2-Cl-benzamide
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide C₁₈H₂₁N₅O₂S 371.46 Naphthalene sulfonamide

*Extrapolated from analogs in and .

Research Findings and Implications

  • Synthetic Pathways: outlines general methods for synthesizing pyrimidinyl benzamide derivatives, including carbamothioyl intermediates (e.g., compound 31). The target compound likely follows similar routes, with modifications to introduce dual dimethylamino groups.
  • The difluoro analog () may exhibit enhanced stability in metabolic assays compared to chloro-substituted derivatives.
  • Structure-Activity Relationships (SAR): Dimethylamino Groups: Increase electron density on the pyrimidine ring, enhancing interactions with enzymatic targets (e.g., kinase inhibitors). Halogen Substituents: Chlorine vs. fluorine alters lipophilicity (ClogP) and steric effects, influencing membrane permeability and target binding.

Biological Activity

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanism of action, and potential applications.

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2,4-bis(dimethylamino)pyrimidine. The resulting compound is characterized by its unique structure that combines a chlorobenzamide moiety with a pyrimidine ring, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Kinases : This compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play a critical role in cancer cell proliferation and survival. Studies indicate that it exhibits moderate to high potency in inhibiting RET kinase activity, making it a promising candidate for cancer therapy .
  • Antitumor Activity : In vitro assays have demonstrated that this compound effectively reduces the viability of various cancer cell lines. For instance, it shows significant cytotoxic effects on human lung cancer cell lines such as A549 and HCC827, with IC50 values indicating potent antitumor activity .

Table 1: Biological Activity Profile

Cell Line IC50 (µM) Activity Type
A5496.26Cytotoxicity
HCC8276.48Cytotoxicity
NCI-H35816.00Cytotoxicity

Data indicates that the compound exhibits varying levels of cytotoxicity across different lung cancer cell lines, suggesting selective efficacy against tumor cells while also affecting normal cells .

Case Study: RET Kinase Inhibition

A study evaluated the effectiveness of this compound in inhibiting RET kinase. The compound was tested against both wild-type and mutated forms of the kinase. Results showed that it significantly inhibited kinase activity at concentrations below 10 µM, highlighting its potential as a therapeutic agent for cancers driven by RET mutations .

Safety and Toxicology

While the compound shows promising anticancer properties, safety assessments are crucial. Preliminary studies indicate that it may also affect normal lung fibroblast cells (MRC-5), which raises concerns about potential dose-limiting toxicities during clinical application. Further optimization of the chemical structure is necessary to enhance selectivity and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example, chlorination and dimethylamination steps are critical. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact intermediates and final product purity. A stepwise approach, as seen in analogous benzamide syntheses, involves coupling a chlorobenzoyl chloride derivative with a pre-functionalized pyrimidine amine under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) . Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodological Answer : Structural confirmation relies on a combination of NMR (¹H/¹³C), HRMS , and X-ray crystallography . For example, single-crystal X-ray diffraction provides unambiguous confirmation of the pyrimidine ring substitution pattern and benzamide linkage geometry. In related compounds, torsional angles between the pyrimidine and benzamide moieties were resolved using this technique . Additionally, 2D NMR (e.g., COSY, HSQC) helps assign proton environments, particularly for distinguishing dimethylamino groups and aromatic protons.

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for assessing purity. For compounds with fluorinated or chlorinated substituents, LC-MS can detect trace impurities. Thermal methods like differential scanning calorimetry (DSC) assess crystallinity and polymorphic stability, which is critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Methodological Answer : Density functional theory (DFT) calculations or molecular docking studies (e.g., using AutoDock Vina) can predict interactions between the compound and biological targets (e.g., enzymes). For example, the dimethylamino groups on the pyrimidine ring may participate in hydrogen bonding or cation-π interactions. Advanced workflows combine QM/MM simulations to optimize ligand conformations and free-energy perturbation (FEP) to estimate binding energy changes upon substitution .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability). A systematic approach includes:

  • Dose-response curves across multiple replicates to quantify IC₅₀ variability.
  • Orthogonal assays (e.g., fluorescence-based vs. radiometric) to cross-validate target inhibition.
  • Meta-analysis of published data, adjusting for covariates like solvent effects (e.g., DMSO concentration) .
    • Statistical tools (e.g., ANOVA, principal component analysis) can identify confounding variables .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Solubility : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation.
  • Stability : Conduct forced degradation studies under acidic/alkaline, oxidative (H₂O₂), and photolytic conditions. LC-MS monitors degradation products, guiding structural modifications (e.g., replacing labile substituents) .
  • Pharmacokinetics : Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots. Introducing electron-withdrawing groups (e.g., -CF₃) can reduce CYP450-mediated oxidation .

Q. What strategies mitigate synthetic challenges in scaling up multi-step reactions?

  • Methodological Answer :

  • Process intensification : Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance efficiency in pyrimidine functionalization .
  • Design of experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize parameters like temperature, pressure, and reagent ratios, reducing trial-and-error approaches .

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